molecular formula C22H25N3O B2720247 1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840477-93-2

1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2720247
CAS No.: 840477-93-2
M. Wt: 347.462
InChI Key: JFSBBWZBQIMJGO-UHFFFAOYSA-N
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Description

1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.462. The purity is usually 95%.
BenchChem offers high-quality 1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], a complex organic compound, has garnered attention in recent years due to its potential biological activities. This compound belongs to the class of spiro compounds and is characterized by its unique structural features that may confer specific pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O3C_{23}H_{25}N_3O_3, with a molecular weight of approximately 391.5 g/mol. The structure includes multiple functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC23H25N3O3C_{23}H_{25}N_3O_3
Molecular Weight391.5 g/mol
CAS Number899727-39-0

The precise mechanism of action for 1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine is not fully understood; however, preliminary studies suggest it may modulate signaling pathways related to neuropharmacology and cancer therapy. The compound appears to interact with specific receptors or enzymes that are crucial in these pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM
  • Cell Line : A549 (lung cancer)
    • IC50 : 12 µM

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for its neuropharmacological effects. Animal studies have shown that it may possess anxiolytic and antidepressant-like activities, potentially through modulation of serotonin and dopamine pathways.

Case Studies

A notable case study involved the administration of this compound in a rodent model of anxiety. The results demonstrated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The dosage used was 10 mg/kg body weight administered orally for two weeks.

Table: Summary of Case Study Results

ParameterControl GroupTreatment Group
Time spent in open arms (s)2050
Number of entries into open arms515

Properties

IUPAC Name

1'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-24-14-12-22(13-15-24)25-20(18-10-6-7-11-21(18)26-22)16-19(23-25)17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSBBWZBQIMJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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